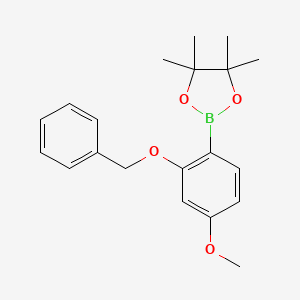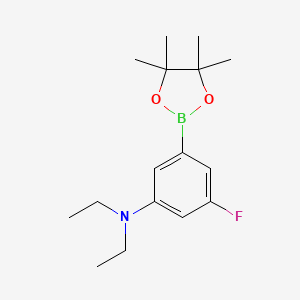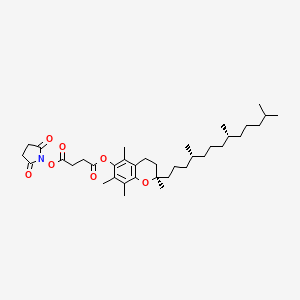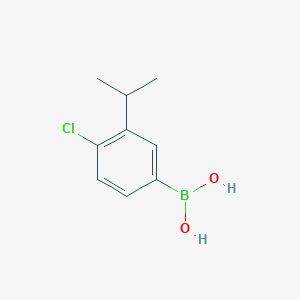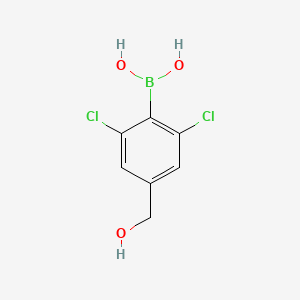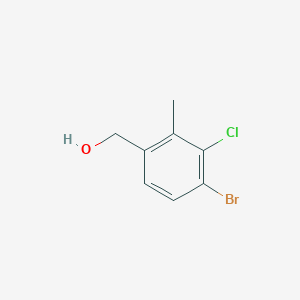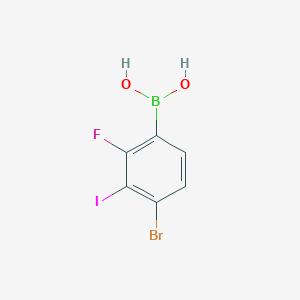
4-Bromo-2-fluoro-3-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, especially in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions . The boronic acid is the most reactive species in this reaction .Molecular Structure Analysis
The molecular formula of this compound is C6H4BBrFIO2 . It has a molecular weight of 344.71 g/mol .Chemical Reactions Analysis
This compound can participate in various chemical reactions. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
This compound is a solid compound . The melting point ranges from 156-160 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Cross-Coupling Reactions : A practical synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, uses cross-coupling reactions of halogenated benzene with phenylboronic acid. This method, although not directly involving 4-Bromo-2-fluoro-3-iodophenylboronic acid, showcases the type of chemical reactions where similar compounds could be utilized (Qiu et al., 2009).
Material Science
- Benzoxaboroles Applications : Benzoxaboroles, derivatives of phenylboronic acids, have seen recent investigation due to their exceptional properties and wide applications, including their use as building blocks in organic synthesis, biological activity, and as molecular receptors for sugars and glycoconjugates. This indicates the broad potential application of phenylboronic acid derivatives in both organic synthesis and material science (Adamczyk-Woźniak et al., 2009).
Fluorescence and Imaging
- Fluorescent Chemosensors : Compounds like 4-Methyl-2,6-diformylphenol have been employed as platforms for developing chemosensors for detecting various analytes, indicating the potential of halogenated phenylboronic acids in contributing to the development of sensitive and selective detection methods for biological and environmental monitoring (Roy, 2021).
Environmental and Toxicological Research
- Degradation Studies : The microbial degradation of polyfluoroalkyl chemicals in the environment, and how this process can lead to the formation of perfluoroalkyl acids, underlines the importance of understanding the environmental fate and impact of halogenated organic compounds. Research in this area could provide insights into the degradation pathways and environmental persistence of compounds like this compound (Liu & Avendaño, 2013).
Mecanismo De Acción
Target of Action
4-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding, often forming reversible complexes . This allows them to modulate the activity of their targets, leading to changes in cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
For instance, boronic acids are known to have good oral bioavailability and can be metabolized in the body .
Result of Action
The compound’s ability to form carbon-carbon bonds through suzuki-miyaura coupling reactions suggests that it could potentially modulate a variety of cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Direcciones Futuras
Boronic acids, including 4-Bromo-2-fluoro-3-iodophenylboronic acid, have a wide range of applications in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, improving the efficiency of existing reactions, and exploring the potential applications of these compounds in various fields of chemistry.
Propiedades
IUPAC Name |
(4-bromo-2-fluoro-3-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTARXAYZABXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)I)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


